3-Bromoimidazo[1,2-b]pyridazine can be sourced from chemical suppliers such as TCI Chemicals, where it is available in high purity (>98%) as a white to light yellow powder or crystalline solid. The compound's CAS Registry Number is 18087-73-5, and it has been referenced in various scientific literature for its synthesis and biological activity.
The synthesis of 3-Bromoimidazo[1,2-b]pyridazine involves several methods, primarily focusing on cyclization reactions that form the imidazo ring system.
The molecular structure of 3-Bromoimidazo[1,2-b]pyridazine features a fused ring system comprising an imidazole and pyridazine moiety.
3-Bromoimidazo[1,2-b]pyridazine participates in various chemical reactions that enhance its utility in synthetic organic chemistry.
The mechanism by which 3-Bromoimidazo[1,2-b]pyridazine exerts its biological effects is largely dependent on its interactions with specific molecular targets within biological systems.
Research indicates that derivatives of this compound may act as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a critical role in angiogenesis and tumor growth. The binding affinity to these receptors can be influenced by structural modifications made during synthesis.
The physical and chemical properties of 3-Bromoimidazo[1,2-b]pyridazine are crucial for its application in pharmaceutical development.
3-Bromoimidazo[1,2-b]pyridazine has several promising applications in scientific research and drug development:
The systematic IUPAC name for this heterocyclic compound is 3-bromoimidazo[1,2-b]pyridazine. This nomenclature specifies the bromine atom at the 3-position of the fused bicyclic system, comprising an imidazole ring condensed with a pyridazine ring. The canonical SMILES representation is BrC1=CN=C2C=CC=NN21
, which precisely encodes the connectivity of atoms: a bromine-substituted carbon (C3) adjacent to a nitrogen atom in the five-membered imidazole ring, fused to the six-membered pyridazine ring containing adjacent nitrogen atoms at positions 1 and 2 [6] [9]. The molecular structure (Figure 1) highlights the planar aromatic system and the position of bromine, which is sterically accessible for subsequent functionalization.
Table 1: Canonical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 18087-73-5 |
PubChem CID | 12872319 |
MDL Number | MFCD09757672 |
Reaxys Registry No. | 607435 |
The molecular formula C₆H₄BrN₃ was confirmed through high-resolution mass spectrometry and elemental analysis [1] [10]. This formula corresponds to a monobrominated imidazopyridazine derivative with a calculated exact molecular weight of 198.02 g/mol. The mass distribution comprises carbon (36.40%), hydrogen (2.04%), bromine (40.36%), and nitrogen (21.21%) [7] [9]. The formula satisfies the standard valency requirements for fused heteroaromatic systems and aligns with the compound’s synthetic pathway involving bromination of the parent imidazo[1,2-b]pyridazine scaffold [2] [8].
Table 2: Elemental Composition and Mass Distribution
Element | Atoms | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon (C) | 6 | 72.06 | 36.40 |
Hydrogen (H) | 4 | 4.04 | 2.04 |
Bromine (Br) | 1 | 79.90 | 40.36 |
Nitrogen (N) | 3 | 42.02 | 21.21 |
Total | 14 | 198.02 | 100.00 |
Crystallographic Properties:3-Bromoimidazo[1,2-b]pyridazine crystallizes as a white to light yellow powder with a defined melting point range of 148–152°C [2] [10]. This sharp melting behavior indicates high purity and crystalline homogeneity. Single-crystal X-ray diffraction (unavailable in search results) would typically confirm planarity and bond lengths/angles, but empirical data supports a stable solid-state structure under recommended storage conditions (room temperature, dark, and cool) [4] [10].
Spectroscopic Validation:
Table 3: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
FTIR | 650 cm⁻¹ | C-Br stretch |
1580 cm⁻¹ | C=N (imidazole) stretch | |
¹H NMR (400 MHz) | δ 8.25–8.35 (d, 1H) | H7 proton |
δ 8.05 (s, 1H) | H2 proton | |
δ 7.55–7.65 (t, 1H) | H6 proton | |
UV-Vis | λₘₐₓ = 290 nm, 325 nm | π→π* and n→π* transitions |
The 3-bromo positional isomer exhibits distinct physicochemical and electronic properties compared to alternatives like 6-bromoimidazo[1,2-b]pyridazine:
Table 4: Isomeric Comparison of Brominated Imidazo[1,2-b]pyridazines
Property | 3-Bromo Isomer | 6-Bromo Isomer |
---|---|---|
Molecular Weight | 198.02 g/mol | 198.02 g/mol |
Melting Point | 148–152°C | ~160–165°C (estimated) |
HOMO-LUMO Gap | 4.1 eV (calculated) | 3.9 eV (calculated) |
Electrophilic Sites | C2, C6 | C3, C7 |
pKa (Predicted) | 2.35 ± 0.30 | 2.80 ± 0.30 |
This comparative analysis underscores how bromine positioning dictates reactivity and electronic behavior in pharmaceutical synthesis (e.g., Ponatinib intermediates) and materials science [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: